Technical Whitepaper: Physicochemical Profiling and Lysosomotropic Dynamics of 8-(2-Fluorophenoxy)octan-1-amine
Technical Whitepaper: Physicochemical Profiling and Lysosomotropic Dynamics of 8-(2-Fluorophenoxy)octan-1-amine
Abstract
8-(2-Fluorophenoxy)octan-1-amine is a synthetic aliphatic amine characterized by a highly tuned lipophilic backbone and a basic terminal amine. This specific structural architecture classifies the molecule as a potent lysosomotropic agent—a compound capable of selectively accumulating within the acidic organelles of eukaryotic cells. Such compounds have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, antifungal, antiparasitic, and anticancer activities by modulating vacuolar pH and disrupting disease-specific lysosomal functions[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale, and self-validating experimental workflows for its synthesis and in vitro evaluation.
Molecular Architecture & Design Rationale
As application scientists, we do not view molecular structures as arbitrary assemblies of atoms, but as engineered tools designed to navigate specific biological barriers. The design of 8-(2-Fluorophenoxy)octan-1-amine relies on three critical moieties, each serving a distinct causal purpose:
-
The Terminal Primary Amine (pKa ~10.5): This acts as the molecule's "pH sensor." At a physiological pH of 7.4, a small but significant fraction of the molecule exists as an unprotonated free base, allowing it to cross lipid bilayers. Upon entering the lysosome (pH ~4.5), it becomes nearly 100% protonated, triggering the ion-trapping mechanism[2].
-
The 8-Carbon (Octyl) Spacer: The aliphatic chain provides a precise hydrophobic weight. Shorter chains (e.g., butyl) reduce the partition coefficient (CLogP) below the threshold required for efficient passive membrane permeation. Conversely, longer chains (e.g., dodecyl) increase lipophilicity to a point where the molecule acts as a non-specific surfactant, leading to catastrophic plasma membrane lysis rather than selective organelle accumulation.
-
The 2-Fluorophenoxy Headgroup: The strategic incorporation of an ortho-fluorine atom is a classic medicinal chemistry tactic[3]. Fluorine's high electronegativity modulates the electron density of the adjacent oxygen, while its steric profile (isosteric to hydrogen) prevents rapid Phase I oxidative metabolism (e.g., ortho-hydroxylation by Cytochrome P450 enzymes) without adding significant steric bulk[3].
Physicochemical Data Matrix
To predict the pharmacokinetic behavior of 8-(2-Fluorophenoxy)octan-1-amine, we must establish its fundamental physicochemical parameters. The data below summarizes the metrics that drive its lysosomotropic behavior.
| Property | Value | Analytical / Predictive Method |
| Molecular Formula | C14H22FNO | Elemental Analysis |
| Molecular Weight | 239.33 g/mol | Exact Mass Calculation |
| CLogP (Lipophilicity) | ~4.1 | Chemoinformatics Prediction |
| pKa (Primary Amine) | ~10.5 | Titration / Predictive Modeling |
| Topological Polar Surface Area | 35.2 Ų | 2D Molecular Topology |
| Hydrogen Bond Donors | 1 | Structural Analysis (-NH2) |
| Hydrogen Bond Acceptors | 2 | Structural Analysis (O, N) |
| Physical State (Free Base) | Viscous Oil | Visual Observation at 25°C |
Pharmacodynamics: The Lysosomotropic Drive
The concept of lysosomotropism, originally pioneered by de Duve, describes weak bases that passively diffuse across biological membranes but become protonated and trapped within the acidic lumen of lysosomes[4].
Because the protonated form of 8-(2-Fluorophenoxy)octan-1-amine is membrane-impermeable, it cannot diffuse back into the cytosol. This unidirectional flux leads to massive intralysosomal accumulation—often reaching concentrations 100 to 1,000 times higher than in the cytosol[2]. The causality of this accumulation results in lysosomal alkalinization, osmotic swelling, and the subsequent inhibition of pH-dependent lysosomal hydrolases (e.g., cathepsins). In highly metabolic cancer cells or activated macrophages, this disruption selectively halts autophagy and alters inflammatory signaling[1].
Fig 1: pH-dependent lysosomotropic ion trapping mechanism of the free base.
Synthetic Methodology & Analytical Validation
To ensure a self-validating, high-purity workflow, we avoid the direct amination of alkyl halides with ammonia, which inevitably yields a complex, difficult-to-separate mixture of primary, secondary, and tertiary amines due to over-alkylation. Instead, we employ a highly controlled Gabriel synthesis.
Step-by-Step Synthesis Protocol
-
Williamson Ether Synthesis: React 2-fluorophenol (1.0 eq) with an excess of 1,8-dibromooctane (3.0 eq) in anhydrous Dimethylformamide (DMF) using Potassium Carbonate (K₂CO₃, 1.5 eq) at 80°C for 4 hours.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the phenol without causing the unwanted elimination (dehydrohalogenation) of the alkyl halide. The excess dibromooctane prevents dimerization.
-
-
Gabriel Synthesis (Nitrogen Introduction): Isolate the resulting 1-(8-bromooctyloxy)-2-fluorobenzene and react it with Potassium Phthalimide (1.2 eq) in DMF at 90°C for 6 hours.
-
Causality: The bulky phthalimide group acts as a mono-reactive nitrogen source, physically preventing multiple alkylations and ensuring strict primary amine selectivity.
-
-
Deprotection (Hydrazinolysis): Reflux the phthalimide intermediate with Hydrazine hydrate (NH₂NH₂, 3.0 eq) in ethanol for 2 hours to cleanly liberate the primary amine. Filter off the phthalhydrazide byproduct.
-
Analytical Validation (Self-Validating Step):
-
LC-MS (ESI+): Confirm the presence of the target mass. The spectrum must show a dominant [M+H]⁺ peak at m/z 240.1.
-
¹H NMR (CDCl₃): Validate the terminal amine via a distinct triplet at ~2.7 ppm (integrating for 2H, corresponding to the -CH₂-NH₂ protons) and a broad singlet at ~1.5 ppm (integrating for 2H, corresponding to the -NH₂ protons, which disappears upon D₂O exchange).
-
Fig 2: Step-by-step synthetic workflow utilizing Gabriel synthesis for high-purity primary amines.
Functional Validation: In Vitro Lysosomal Assay
Every robust screening cascade requires a self-validating phenotypic readout. To confirm that 8-(2-Fluorophenoxy)octan-1-amine reaches its subcellular target, we employ a competitive displacement assay using LysoTracker Red DND-99.
LysoTracker is an acidotropic fluorophore that fluoresces intensely only in low-pH environments. If our compound successfully permeates the cell and buffers the lysosomal lumen (raising the pH from ~4.5 to >5.5), the LysoTracker dye is deprotonated and diffuses out of the organelle. This results in a quantifiable loss of fluorescence, providing a direct, self-validating readout of target engagement.
Step-by-Step Assay Protocol
-
Cell Seeding: Plate HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes at a density of 1x10⁵ cells/dish. Incubate overnight at 37°C in 5% CO₂.
-
Baseline Staining: Wash cells with PBS and incubate with 50 nM LysoTracker Red DND-99 in complete media for 30 minutes.
-
Compound Co-Incubation: Introduce 8-(2-Fluorophenoxy)octan-1-amine (dissolved in DMSO, final assay concentration 10 µM) directly into the media. Ensure total DMSO concentration does not exceed 0.1% to prevent solvent toxicity.
-
Confocal Imaging & Quantification: Image the cells at t=0, 30, and 60 minutes using a 590 nm emission filter.
-
Validation Metric: A successful run will show a >70% reduction in punctate red fluorescence by t=60 minutes, confirming lysosomal alkalinization and successful ion trapping of the test compound.
-
Conclusion
8-(2-Fluorophenoxy)octan-1-amine represents a highly optimized structural paradigm for lysosomal targeting. By balancing the lipophilicity of an octyl chain with the metabolic stability of a fluorophenoxy headgroup and the pH-responsiveness of a primary amine, it acts as an efficient lysosomotropic agent. The self-validating synthetic and analytical workflows detailed in this whitepaper ensure that researchers can reliably produce and functionally verify this compound for downstream applications in oncology, immunology, and infectious disease research.
References
- Source: Google Patents (WO2015095811A1)
-
Fluorine in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Commentary. Lysosomotropic agents. Source: Biochemical Pharmacology / PubMed URL:[Link]
-
Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death Source: Biochemical Society Transactions URL:[Link]
Sources
- 1. ES2790675T3 - Amine compounds that have anti-inflammatory, antifungal, antiparasitic, and anticancer activity - Google Patents [patents.google.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Commentary. Lysosomotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
